molecular formula C24H36N4O B6057070 2-{1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol

2-{1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol

Cat. No. B6057070
M. Wt: 396.6 g/mol
InChI Key: MIYIKWBDBCZGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a piperazine derivative that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-{1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol is not fully understood. However, it has been found to interact with various receptors and enzymes in the body. It has been found to bind to the serotonin 5-HT1A receptor, which is involved in regulating mood, anxiety, and stress. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
2-{1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative stress. It has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been found to have anxiolytic properties, which can reduce anxiety and stress levels.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol in lab experiments is its potential applications in various fields. It has been found to have antimicrobial, antifungal, and antiviral properties, as well as potential use in cancer treatment and neurological disorders. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on 2-{1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol. One direction is to further study its mechanism of action, which can lead to the development of more targeted therapies. Another direction is to study its potential use in combination with other drugs, which can enhance its therapeutic effects. Additionally, more research can be done to explore its potential applications in other fields, such as dermatology and ophthalmology.

Synthesis Methods

The synthesis of 2-{1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol involves a series of steps. The starting material is cyclohexylamine, which is reacted with 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde to form the intermediate product. This intermediate is then reacted with 1,2-dibromoethane and potassium carbonate to form the final product. The yield of the final product is around 70%, and the purity is determined using various analytical techniques.

Scientific Research Applications

2-{1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol has been studied for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use in cancer treatment, as it has been found to inhibit tumor growth in vitro. Additionally, it has been studied for its potential use in treating neurological disorders, as it has been found to have neuroprotective properties.

properties

IUPAC Name

2-[1-cyclohexyl-4-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O/c1-19-15-20(2)28(25-19)23-10-6-7-21(16-23)17-26-12-13-27(24(18-26)11-14-29)22-8-4-3-5-9-22/h6-7,10,15-16,22,24,29H,3-5,8-9,11-14,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYIKWBDBCZGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)CN3CCN(C(C3)CCO)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol

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